Octane-1,3,5,7-tetrol

Description

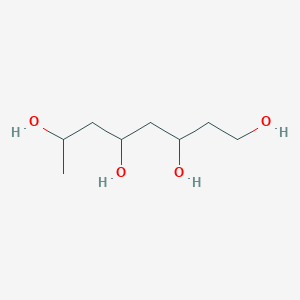

Structure

2D Structure

3D Structure

Properties

CAS No. |

90162-25-7 |

|---|---|

Molecular Formula |

C8H18O4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

octane-1,3,5,7-tetrol |

InChI |

InChI=1S/C8H18O4/c1-6(10)4-8(12)5-7(11)2-3-9/h6-12H,2-5H2,1H3 |

InChI Key |

YKZCQEDGGUJOQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CC(CCO)O)O)O |

Origin of Product |

United States |

Contextualization of Acyclic Tetrols Within Polyol Chemistry

Polyols, organic compounds containing multiple hydroxyl (-OH) functional groups, form a broad and vital class of chemicals. Within this class, acyclic tetrols, which are straight-chain molecules with four hydroxyl groups, represent a significant subclass. These compounds are distinguished by the number of carbon atoms in their backbone and the specific placement of the hydroxyl groups.

Octane-1,3,5,7-tetrol is an example of a "1,3-skipped" polyol, where the hydroxyl groups are separated by a methylene (B1212753) group. This arrangement prevents the formation of the more common and often more stable vicinal (1,2) or geminal (at the same carbon) diol structures. The stereochemistry of these multiple chiral centers is a critical aspect, as different stereoisomers can exhibit vastly different physical and biological properties. The controlled synthesis of a specific stereoisomer of an acyclic tetrol remains a significant challenge in organic chemistry.

The fundamental properties of this compound are summarized in the table below, based on available data.

| Property | Value |

| Molecular Formula | C8H18O4 |

| Molecular Weight | 178.23 g/mol |

| XLogP3-AA | -1.4 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

| Exact Mass | 178.12050905 g/mol |

| Monoisotopic Mass | 178.12050905 g/mol |

| Topological Polar Surface Area | 80.9 Ų |

| Heavy Atom Count | 12 |

| Complexity | 76.5 |

Table 1: Physicochemical properties of this compound.

Significance of Precisely Structured Octane 1,3,5,7 Tetrol in Contemporary Organic Synthesis and Material Science Paradigms

Retrosynthetic Analysis Approaches for Acyclic Polyol Scaffolds

Retrosynthetic analysis provides a logical framework for deconstructing complex target molecules, such as this compound, into simpler, readily available starting materials. For acyclic systems, key strategies involve identifying strategic bonds for disconnection, often those between functional groups or at points that lead to symmetrical precursors.

Iterative synthesis is a powerful strategy for assembling repeating structural units, a hallmark of polyketide-derived natural products like 1,3-polyols. This approach involves the sequential repetition of a set of reactions to elongate a carbon chain while installing the desired functionality and stereochemistry.

Several iterative methods have been developed to access 1,3-polyol motifs with high stereocontrol. One such approach utilizes the homologation of boronic esters. This process involves an asymmetric diboration of a terminal alkene to form a 1,2-bis(boronic ester), followed by a regio- and stereoselective homologation to generate a 1,3-bis(boronic ester). The sequence can be repeated, and subsequent stereospecific oxidation of the resulting 1,3-polyboronic ester yields the desired 1,3-polyol. This method is highly versatile as each new stereocenter is controlled independently, allowing for the synthesis of any possible stereoisomer.

Another prominent iterative strategy employs chiral building blocks to construct the polyol chain. Kirsch and colleagues developed a process using novel four-carbon building blocks that install two stereogenic centers in four steps per elongation cycle. This modular strategy provides access to all possible diastereomers of a growing tetraol skeleton in an enantiopure form. A radical-based iterative homologation of chiral hydroxyalkyl radicals has also been reported as a conceptually novel approach to 1,3,5,...(2n+1) polyols.

The catalytic asymmetric Overman esterification is another cornerstone of iterative polyol synthesis, enabling the construction of all stereogenic centers with a predictable stereoinduction controlled by a chiral catalyst.

The disconnection of a linear tetrol like this compound follows the core principles of retrosynthesis. A primary strategy involves breaking the molecule down into smaller, manageable fragments. For a 1,3,5,7-tetrol, a logical disconnection occurs at the C-C bonds situated between the hydroxyl-bearing carbons (e.g., C2-C3, C4-C5, C6-C7) or at the C-O bonds themselves.

A common approach for polyketide structures is a C2-elongation strategy, mimicking the biosynthetic pathway. For this compound, this could involve disconnections that lead to a series of two-carbon (acetate) or four-carbon building blocks. For instance, the molecule can be disconnected into two four-carbon fragments or four two-carbon fragments. This often simplifies the synthesis by allowing for the iterative coupling of a single, well-defined building block. Strategies that lead to symmetrical precursors are particularly advantageous as they reduce the total number of synthetic steps. Functional group interconversion (FGI) is also a key tool, allowing for the transformation of hydroxyl groups into other functionalities that might facilitate a specific bond-forming reaction, only to be converted back in a later step.

Stereoselective Synthesis of this compound and Analogous Acyclic Polyols

Controlling the relative and absolute stereochemistry of the multiple stereocenters in this compound is the most significant challenge in its synthesis. This requires the use of stereoselective reactions that can reliably set the configuration of each new stereocenter.

Asymmetric induction, where a chiral influence directs the formation of a new stereocenter, is fundamental to modern organic synthesis. In the context of polyol synthesis, this is often achieved through catalyst-controlled or substrate-controlled reactions that form the carbon skeleton with high diastereoselectivity and enantioselectivity.

The catalytic asymmetric Overman esterification has emerged as a powerful method for the stereoselective synthesis of 1,3-polyols. This reaction involves the palladium(II)-catalyzed rearrangement of prochiral (Z)-allylic trichloroacetimidates with carboxylic acids to yield branched allylic esters with high enantiopurity. A key advantage is that a catalytic amount of a chiral palladium complex, such as (+)-COP-OAc or (–)-COP-OAc, controls the absolute configuration of the newly formed stereocenter.

This method has been successfully applied in an iterative fashion to construct complex polyol chains. For example, in the total syntheses of polyrhacitides A and B, the first stereocenter was established by reacting an allylic trichloroacetimidate (B1259523) with benzoic acid in the presence of (+)-COP-OAc, affording the (R)-allylic ester with high yield and enantiomeric excess. Subsequent iterations involving chain elongation and a second Overman esterification allowed for the controlled installation of additional stereocenters. The diastereoselectivity of the second esterification is also controlled by the choice of catalyst, demonstrating the power of this catalyst-controlled approach.

Table 1: Key Steps in the Synthesis of Polyrhacitide A Intermediate via Overman Esterification.

| Step | Reactants | Catalyst (1 mol%) | Product | Yield | Enantiomeric/Diastereomeric Ratio |

| 1 | Trichloroacetimidate 4, Benzoic Acid | (+)-COP-OAc | (R)-Allylic Ester 5 | 97% | 96% ee |

| 2 | Allylic Trichloroacetimidate | (+)-COP-OAc | 1,3-syn-diol precursor | 95% | dr = 94:6 |

| 3 | Allylic Trichloroacetimidate | (–)-COP-OAc | 1,3-anti-diol precursor | 94% | dr = 97:3 |

A highly stereoselective method for constructing syn-1,3-diols has been developed using bismuth(III) catalysts. This reaction involves a two-component hemiacetal/oxa-conjugate addition between a δ-hydroxy or δ-trialkylsilyloxy α,β-unsaturated aldehyde or ketone and another aldehyde. The process is operationally simple and proceeds through a thermodynamically controlled pathway to furnish syn-1,3-dioxanes with high diastereoselectivity.

This methodology provides direct access to protected 1,3-diol units that contain an electron-withdrawing group, which is poised for further synthetic transformations without needing adjustments to its oxidation state. The utility of this reaction has been demonstrated in the synthesis of the C18-C28 polyol fragment of the antibiotic RK-397. The reaction of a δ-triethylsilyloxy α,β-unsaturated aldehyde with acetaldehyde, mediated by substoichiometric bismuth(III) nitrate, efficiently produced the protected syn-1,3-diol motif. This approach offers a powerful alternative for the construction of the repeating syn-1,3-diol arrays found in many complex natural products.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

Stereocontrolled Mukaiyama-Aldol Additions and Enol-Borinate Aldol Reactions

The Mukaiyama aldol addition is a powerful tool for the construction of carbon-carbon bonds and the creation of stereocenters. In the context of polyol synthesis, iterative Mukaiyama-type aldol cascades have been developed to build up the polyol chain in a controlled manner. For instance, a double Mukaiyama aldol reaction can be employed to construct 1,3-keto-diols with good yields and high stereocontrol. This process involves the sequential addition of two aldehyde molecules to a central ketone, establishing three stereogenic centers in a single cascade. Subsequent reduction of the central ketone can then furnish the desired 1,3,5-triol.

The stereochemical outcome of these reactions can be influenced by various factors, including the choice of Lewis acid catalyst and the nature of the enolsilane and aldehyde reactants. For example, the use of BINAPO as a catalyst in conjunction with SiCl4 can generate a more reactive trichlorosilyl (B107488) enol ether in situ, facilitating efficient double aldolization. Researchers have also demonstrated that by modifying the catalyst and reaction conditions, it is possible to achieve either syn- or anti-selective aldol additions, providing access to all possible stereoisomers of the protected aldol products.

Enol-borinate aldol reactions represent another valuable strategy for stereocontrolled polyol synthesis. A notable example involves the use of a boron enolate that can act sequentially as both a pro-nucleophile and a pro-electrophile. This allows for multiple enantioselective aldolizations catalyzed by a chiral copper complex, leading to the formation of polyol structures.

Table 1: Examples of Stereocontrolled Aldol Reactions in Polyol Synthesis

| Reaction Type | Key Reagents/Catalysts | Product Type | Stereocontrol | Reference |

| Double Mukaiyama Aldol | BINAPO, SiCl4 | 1,3-Keto-diol | Good to Excellent | |

| Stereodivergent Mukaiyama Aldol | Chiral Confined Acids | syn- or anti-Protected Aldols | High | |

| Multiple Enantioselective Aldolization | Chiral Copper Complex, Boron Enolate | Polyol | High |

Enzymatic and Biocatalytic Strategies for Stereodefined Polyol Synthesis

Enzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis for producing stereodefined polyols. These approaches offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact.

One strategy involves the use of aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), to catalyze aldol reactions. By combining a biocatalytic aldol reaction with a reductive amination step catalyzed by an imine reductase (IRED), researchers have developed a three-component system for the stereoselective synthesis of amino-diols and amino-polyols. This two-step, one-pot process avoids the need for intermediate isolation and provides access to complex molecules with high stereoselectivity.

Hydrolases, particularly lipases, are another class of enzymes that have been successfully employed in polyol synthesis. They can be used for the kinetic resolution of racemic polyols, selectively acylating one enantiomer to allow for the separation of the two. Furthermore, lipases can catalyze the synthesis of polyol esters from starting materials like levulinic acid and trimethylolpropane (B17298) in a solvent-free system.

Thiamine diphosphate-dependent lyases (ThDP-lyases) have also been utilized to catalyze the umpolung carboligation of aldehydes, leading to the formation of enantiopure α-hydroxy ketones, which are valuable precursors for polyols.

Table 2: Biocatalytic Approaches to Stereodefined Polyols

| Enzyme Class | Reaction Type | Substrates | Products | Key Advantages | Reference |

| Aldolase (FSA) & IRED | Aldol Reaction & Reductive Amination | Aldehydes, Hydroxy Ketones, Amines | Amino-diols, Amino-polyols | High stereoselectivity, one-pot synthesis | |

| Lipase | Esterification | Levulinic Acid, Trimethylolpropane | Polyol Ester | Solvent-free, enzyme recycling | |

| ThDP-lyase | Umpolung Carboligation | Aldehydes | α-Hydroxy Ketones | High enantiomeric excess |

Substrate-Directed Asymmetric Induction in Tetrol and Polyol Synthesis

Substrate-directed asymmetric induction is a powerful strategy that utilizes the existing stereochemistry within a molecule to control the formation of new stereocenters. This approach is particularly valuable in the synthesis of complex polyols where multiple chiral centers need to be established with specific relative configurations.

A notable example of this strategy is an iterative approach to 1,3,5,...(2n+1) polyols based on the stereocontrolled homologation of chiral hydroxyalkyl radicals. This method starts with α-keto ester precursors and involves a sequence of reactions including ketone reduction, attachment of a chiral auxiliary derived from D-glucose, saponification, Barton esterification, and radical addition. The chiral auxiliary not only directs the stereochemistry of the newly formed alcohol center but can also serve as a protecting group in subsequent steps. This iterative process allows for the systematic build-up of the polyol chain with defined stereochemistry at each step.

Another approach involves the α,α′-bisalkylation of a chiral 2,2-dimethyl-1,3-dioxan-5-one (B43941) derivative. By using a single chiral auxiliary (SAMP-hydrazone), the configurations of all new stereogenic centers are controlled, leading to the synthesis of protected anti-1,3-polyol chains with high diastereo- and enantiopurity. The resulting product can be further functionalized to create an electrophile for the next iteration of the alkylation, allowing for the controlled extension of the polyol chain.

The stereoselective construction of polyacetate 1,3-diols has also been achieved through a bismuth(III)-mediated two-component hemiacetal/oxa-conjugate addition reaction. This method directly provides syn-1,3-diols in the form of cyclic acetals.

Table 3: Substrate-Directed Asymmetric Induction Methods for Polyol Synthesis

| Method | Key Feature | Starting Material | Product | Stereocontrol | Reference |

| Iterative Radical Homologation | Use of a reusable chiral auxiliary derived from D-glucose | α-Keto ester | 1,3,5,...(2n+1) polyol | High (R)- or (S)-selectivity | |

| Iterative α,α′-Bisalkylation | A single chiral auxiliary controls all new stereocenters | 2,2-Dimethyl-1,3-dioxan-5-one SAMP-hydrazone | Protected anti-1,3-polyol | High diastereo- and enantiopurity | |

| Bismuth(III)-mediated Hemiacetal/Oxa-conjugate Addition | Direct formation of cyclic acetals | Hemiacetal and α,β-unsaturated acceptor | syn-1,3-diol | High |

Utilization of Organosilane-Derived Acetals in Stereoselective Polyol Synthesis

Organosilane-derived acetals have proven to be versatile intermediates in the stereoselective synthesis of polyols. One prominent application involves the formation of oxasilacyclopentane acetals from siliranes. These acetals can undergo nucleophilic substitution with high diastereoselectivity, providing access to a diverse range of polyol structures.

A key strategy involves the reaction of these acetals with nucleophiles like allyltrimethylsilane. The stereochemical outcome of such additions can be controlled, leading to the formation of specific diastereomers. This methodology has been shown to be amenable to the preparation of enantiomerically pure oxasilacyclopentane acetals, further expanding its utility in asymmetric synthesis.

Furthermore, the development of sustainable and scalable methods for synthesizing acetal-containing polyols has been a recent focus. Polycondensation of diols, such as 1,6-hexanediol, with various aldehydes in the presence of a heterogeneous acid catalyst offers a straightforward and efficient route to these materials. The resulting polyacetal polyols can be used in the preparation of recyclable polyurethanes. The acetal (B89532) groups integrated into the polymer backbone are cleavable under acidic conditions, allowing for the recovery of the original monomers and enabling a closed-loop recycling system.

Table 4: Applications of Organosilane-Derived Acetals in Polyol Synthesis

| Acetal Type | Synthetic Method | Key Transformation | Product Application | Reference |

| Oxasilacyclopentane Acetals | From siliranes | Nucleophilic substitution | Stereoselective polyol synthesis | |

| Polyacetal Polyols | Polycondensation of diols and aldehydes | Acetal formation | Recyclable polyurethanes |

Sustainable and Renewable Feedstock Conversion to Tetrols

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. Lignocellulosic biomass, in particular, represents an abundant and promising feedstock for the production of polyols.

Catalytic Production of Hexane-Tetrols and Analogous Acyclic Polyols from Biomass-Derived Precursors

A significant advancement in this area is the catalytic production of hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol. This process can achieve high yields (up to 90%) using a bifunctional Pt/SiO2-Al2O3 catalyst in water. The reaction proceeds through the hydrolysis of levoglucosanol to 3,4-dideoxymannose and 3,4-dideoxyglucose, which are then hydrogenated to the corresponding tetrols. The stereochemistry of the final product can be influenced by controlling the reaction conditions and catalyst properties. For example, at higher temperatures, an aldose-ketose isomerization can occur, leading to a mixture of cis- and trans-tetrols.

The use of a Pt-WOx/TiO2 catalyst has also been investigated for the conversion of levoglucosanol to hexane-1,2,5,6-tetrol, demonstrating high selectivity and preservation of the feed's stereochemistry. However, catalyst deactivation due to carbon deposition and tungsten leaching was observed in continuous flow reactors.

Beyond hexane-tetrols, the hydrogenolysis of various sugar-derived polyols over bifunctional supported copper catalysts can yield valuable glycols and alcohols. These catalysts exhibit activity for retro-aldol condensation, dehydration, and hydrogenolysis, enabling the conversion of polyols into a range of products.

Table 5: Catalytic Conversion of Biomass Precursors to Tetrols and Polyols

| Feedstock | Catalyst | Product | Key Findings | Reference |

| Levoglucosanol | Pt/SiO2-Al2O3 | Hexane-1,2,5,6-tetrol | Up to 90% yield in water | |

| Levoglucosanol | Pt-WOx/TiO2 | Hexane-1,2,5,6-tetrol | High selectivity, stereochemistry preservation | |

| Sugar-derived polyols | Bifunctional supported Cu catalysts | Glycols and alcohols | Efficient C-C and C-O bond cleavage |

Deoxydehydration (DODH) Reactions for Selective Oxygen Removal from Highly Oxygenated Substrates

Deoxydehydration (DODH) is a crucial reaction for the selective removal of oxygen from highly oxygenated biomass feedstocks, converting vicinal diols to olefins. This process is essential for transforming biomass-derived polyols into valuable chemicals.

Catalytic DODH reactions have been extensively studied, with oxo-rhenium catalysts being particularly effective. These catalysts can be used with various reductants, including phosphines, dihydrogen, sulfites, and alcohols. The general mechanism involves the condensation of the glycol with the metal catalyst to form a metal-glycolate, followed by reduction of the metal center and subsequent extrusion of the alkene.

Recent research has focused on developing more sustainable and cost-effective DODH catalysts. Non-precious metal catalysts based on vanadium and molybdenum have shown promise as alternatives to rhenium. Additionally, heterogeneous catalysts, such as unsupported rhenium oxide nanoparticles, have been developed to facilitate catalyst recycling and improve stability. These heterogeneous systems have demonstrated high efficiency in converting polyols to alkenes. Supported bifunctional molybdenum oxide-palladium catalysts have also been shown to be active and selective for the cleavage of vicinal C-O bonds in biomass-derived polyols.

Table 6: Catalysts for Deoxydehydration (DODH) of Polyols

| Catalyst Type | Reductant(s) | Substrates | Key Advantages | Reference |

| Homogeneous Oxo-rhenium | PR₃, H₂, sulfite, alcohols | Glycols, biomass-derived polyols | High efficiency and selectivity | |

| Heterogeneous Rhenium Oxide Nanoparticles | Alcohols | Polyols | Recyclable, high efficiency | |

| Non-precious V- and Mo-oxo catalysts | Various | Glycols, biomass-derived polyols | Cost-effective alternative to rhenium | |

| Supported Bifunctional MoOx-Pd | H₂ | Biomass-derived polyols | Active, selective, and stable |

Development of Regio- and Stereoselective Catalytic Systems for Polyol Transformations

A variety of catalytic strategies have been explored for the transformation of polyols. These include the use of organoboron catalysts, which can reversibly form boronic esters with diols, thereby activating specific hydroxyl groups for subsequent reactions. Diarylborinic acid catalysts, for instance, have been shown to facilitate the regioselective acylation and alkylation of carbohydrates. Furthermore, enzymatic catalysis, such as the use of glucosylglycerol phosphorylase, has demonstrated high regio- and stereoselectivity in the glycosylation of polyols. Another approach involves the use of transition metal catalysts, sometimes in combination with acid co-catalysts, for transformations like hydrogenation and isomerization in polyol synthesis.

A notable and highly relevant strategy for the construction of 1,3,5,7-tetraol structural units, the core of this compound, is the use of a Prins cyclisation–reductive cleavage sequence. This powerful method allows for the stereocontrolled and efficient synthesis of all possible diastereomers of the 1,3,5,7-tetraol moiety. The methodology involves the reaction of enantiopure tetrahydropyran (B127337) aldehydes with enantiopure homoallylic alcohols, leading to the formation of bis-tetrahydropyrans. The stereochemistry of the newly formed hydroxyl groups is controlled by the configuration of the homoallylic alcohol used in the Prins cyclization step. Subsequent reductive cleavage of the bis-tetrahydropyran intermediates yields the desired acyclic 1,3,5,7-tetraol derivatives.

The versatility of this approach is demonstrated by the ability to generate different diastereomers of the tetraol unit by selecting the appropriate enantiomers of the starting materials. For example, the reaction of enantiopure tetrahydropyrans with either (+)- or (-)-homoallylic alcohols leads to the formation of different diastereomeric bis-tetrahydropyrans, which are then converted to the corresponding tetraols.

The following table summarizes the diastereoselectivity achieved in the synthesis of bis-tetrahydropyran precursors to 1,3,5,7-tetraol units, as reported by Cossy et al. (2014). The diastereomeric ratio reflects the control of the stereogenic centers formed during the Prins cyclization.

| Entry | Tetrahydropyran Aldehyde | Homoallylic Alcohol | Product (bis-Tetrahydropyran) | Diastereomeric Ratio (syn/anti) | Yield (%) |

| 1 | Enantiopure 1a | (+)-2 | 3 | 7:3 | 50-80 |

| 2 | Enantiopure 1a | (-)-2 | 3' | 3:7 | 50-80 |

| 3 | Enantiopure 1b | (+)-2 | 4 | >95:5 | 65 |

| 4 | Enantiopure 1b | (-)-2 | 4' | <5:95 | 70 |

Data sourced from Cossy et al., 2014. The diastereomeric ratio refers to the stereochemistry at the newly formed stereocenters.

This catalytic and stereocontrolled approach represents a significant advancement in the synthesis of complex acyclic polyols. The ability to selectively generate specific diastereomers of 1,3,5,7-tetraol units opens up avenues for the synthesis of a wide range of polyketide natural products and other bioactive molecules where the precise stereochemistry of the polyol backbone is critical for their function. Further functionalization of the orthogonally protected tetraol products allows for their use in the synthesis of more complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of Octane 1,3,5,7 Tetrol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For complex acyclic systems such as the various stereoisomers of Octane-1,3,5,7-tetrol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete stereochemical and conformational assignment.

Application of ¹H and ¹³C NMR Chemical Shift Profiles for Stereochemical Assignment in Contiguous Polyols

The electronic environment of each proton (¹H) and carbon-¹³ (¹³C) nucleus in a molecule is unique, leading to a characteristic chemical shift (δ) in the NMR spectrum. In polyols, the chemical shifts of the carbinol methine protons (CH-OH) and their corresponding carbons are particularly sensitive to the relative stereochemistry of the adjacent hydroxyl groups.

For the contiguous 1,3,5,7-tetrol system in octane (B31449), empirical rules and database comparisons are employed to assign stereochemistry. For instance, in a 1,3-diol fragment, a syn relationship typically results in the carbon signals of the flanking methyl groups (if present) appearing at different chemical shifts (e.g., ~19 ppm and ~30 ppm in an acetonide derivative), whereas an anti relationship leads to more similar shifts (~24-25 ppm). While this compound lacks these specific flanking methyls, the underlying principle that stereochemistry dictates carbon chemical shifts holds true.

Systematic studies on various polyketide-derived polyols have led to the development of "universal NMR databases." By comparing the experimental ¹³C NMR data of an unknown polyol with a comprehensive database of stereo-defined model compounds, a stereochemical assignment can be made. This method relies on the pairwise comparison of chemical shift differences (Δδ) between the target molecule and the database entries. A close match suggests an identical stereochemical relationship.

Illustrative ¹³C NMR Data for this compound Stereoisomers:

Below is a hypothetical but representative table of ¹³C NMR chemical shifts for two diastereomers of this compound, illustrating how subtle differences in chemical shifts can be used for stereochemical assignment. The all-syn isomer is compared to the all-anti isomer.

| Carbon Atom | all-syn Isomer (δ ppm) | all-anti Isomer (δ ppm) |

| C1 | 63.5 | 64.1 |

| C2 | 38.2 | 40.5 |

| C3 | 71.8 | 68.9 |

| C4 | 42.1 | 44.3 |

| C5 | 72.5 | 69.2 |

| C6 | 41.9 | 44.1 |

| C7 | 71.5 | 68.5 |

| C8 | 23.1 | 22.8 |

Note: Data is illustrative and based on typical values for acyclic polyols.

Analysis of Vicinal Spin-Coupling Constants (³J H,H) for Detailed Conformational Studies

The through-bond interaction between two non-equivalent protons on adjacent carbons, known as vicinal spin-coupling (³J H,H), is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation. In acyclic systems like this compound, rotation around the C-C bonds leads to an equilibrium of different staggered conformations (rotamers). The observed ³J H,H value is a population-weighted average of the coupling constants for each of these rotamers.

For acyclic polyols, a planar, linear zigzag conformation is often favored to minimize steric interactions. In such a conformation, vicinal protons will be either gauche (φ ≈ 60°), resulting in a small coupling constant (typically < 3 Hz), or anti (φ ≈ 180°), leading to a large coupling constant (typically 7–10 Hz). The presence of intermediate coupling constants (3–7 Hz) would suggest a deviation from this idealized linear conformation.

By carefully analyzing the full set of ³J H,H values along the carbon backbone, the predominant solution-state conformation and, by extension, the relative stereochemistry can be determined. For example, an all-anti stereochemical arrangement is more likely to adopt a fully extended linear conformation with large coupling constants between the methine protons.

Representative ³J H,H Coupling Constants for an this compound Isomer:

| Coupled Protons | Dihedral Angle (Predicted) | Typical ³J H,H (Hz) |

| H2a, H3 | 60° (gauche) | ~3.0 |

| H2b, H3 | 60° (gauche) | ~2.5 |

| H3, H4a | 180° (anti) | ~8.5 |

| H3, H4b | 60° (gauche) | ~2.0 |

| H4a, H5 | 60° (gauche) | ~2.2 |

| H4b, H5 | 180° (anti) | ~9.0 |

Note: Data is illustrative and based on established principles for acyclic systems.

Homonuclear and Heteronuclear Correlation Techniques in Complex Acyclic Polyol Characterization

For a molecule as complex as this compound, where ¹H NMR signals are often crowded and overlapping, 1D spectra are insufficient for a complete assignment. Two-dimensional NMR techniques are indispensable for tracing the connectivity of the molecule. Current time information in Bangalore, IN.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds (e.g., H-C-H or H-C-C-H). It allows for the establishment of spin systems, effectively tracing the proton connectivity from one end of the carbon chain to the other.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. It is crucial for unambiguously assigning the chemical shifts of carbons that bear protons.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a given spin system, not just immediate neighbors. This can be particularly useful in polyols for identifying all the protons belonging to the chain, even if some signals are obscured.

Together, these experiments allow for the full and unambiguous assignment of all ¹H and ¹³C signals in the spectrum, which is the foundational step for any subsequent analysis of chemical shifts and coupling constants. Current time information in Bangalore, IN.

Single Crystal X-ray Diffraction for Solid-State Conformational and Structural Verification

While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction offers a precise and definitive picture of the molecule's conformation and stereochemistry in the solid state. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be built.

For a molecule like this compound, obtaining a suitable single crystal can be challenging due to the molecule's flexibility and the numerous hydrogen-bonding possibilities which can hinder the formation of high-quality crystals. However, when successful, the technique provides unequivocal proof of the relative and absolute stereochemistry. It also reveals precise data on bond lengths, bond angles, and torsion angles. Furthermore, X-ray diffraction elucidates the intermolecular interactions, such as hydrogen-bonding networks, that dictate the crystal packing.

Hypothetical Crystallographic Data for an all-syn this compound Crystal:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 15.21 |

| c (Å) | 9.88 |

| β (°) | 105.2 |

| C3-C4-C5-C6 Torsion Angle (°) | 178.5 |

| O3···O5 Hydrogen Bond (Å) | 2.75 |

Note: Data is illustrative and represents plausible values for a polyol crystal structure.

Comparative Analysis of Solution-State and Solid-State Conformational Preferences

A key aspect of the structural elucidation of flexible molecules is the comparison of their conformations in different phases. The conformation observed in the solid state by X-ray diffraction is a single, low-energy state locked within the crystal lattice, influenced by packing forces and intermolecular hydrogen bonds. In contrast, the conformation in solution, as probed by NMR, is a dynamic average of all significantly populated conformers.

For many acyclic polyols, a strong correlation is found between the solid-state and predominant solution-state conformations. Often, a linear, planar zigzag arrangement of the carbon backbone is observed in both phases, as this minimizes steric repulsions. However, discrepancies can arise. The solvent can influence the conformational equilibrium in solution through specific interactions, such as hydrogen bonding. Therefore, a comprehensive analysis requires both techniques. NMR provides insight into the dynamic behavior in a biologically relevant medium (solution), while X-ray crystallography gives a static, high-resolution snapshot that can confirm the stereochemical assignment made by NMR.

Computational and Theoretical Investigations of Octane 1,3,5,7 Tetrol and Polyol Systems

Molecular Dynamics Simulations of Polyol-Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for examining the dynamic behavior of molecules over time. In the context of polyols, MD simulations have been instrumental in revealing the intricate details of their interactions with solvents, particularly water.

Impact of Hydroxyl Group Number and Polyol Conformation on Water Structuring and Hydrogen Bonding Networks in Solution

For instance, studies on stereoisomeric polyols like mannitol (B672) and sorbitol have revealed that their different conformations in aqueous solution lead to distinct interactions with water. In water, mannitol tends to adopt a planar, zig-zag conformation, while sorbitol maintains a bent, or "sickle," conformation. This difference in shape influences how the hydroxyl groups are presented to the solvent, thereby affecting the local water structure and the lifetime of hydrogen bonds. It is concluded that the configurations of sorbitol and mannitol are significantly influenced by solute-solvent interactions.

In the case of octane-1,3,5,7-tetrol, its longer carbon chain compared to sorbitol, combined with the four hydroxyl groups, would lead to a complex interplay between the hydrophobic alkyl backbone and the hydrophilic hydroxyl moieties. The flexible nature of the octane (B31449) chain would allow for various conformations, from extended to more compact, folded structures. In an aqueous environment, it is plausible that conformations that shield the hydrophobic backbone from water while exposing the hydroxyl groups for hydrogen bonding would be favored. The number of hydroxyl groups plays a crucial role, with an increase in their number generally leading to a more ordered water structure in the hydration shell.

The following table summarizes the impact of polyol characteristics on water interactions, drawing on findings from various polyol studies.

| Polyol Characteristic | Impact on Water Structuring and Hydrogen Bonding |

| Number of Hydroxyl Groups | An increased number of hydroxyl groups generally leads to a greater ordering of water molecules in the first hydration shell. |

| Polyol Conformation (e.g., bent vs. extended) | The spatial arrangement of hydroxyl groups due to conformation dictates the extent and nature of hydrogen bonding with water. |

| Hydrophobic Chain Length | A longer hydrophobic chain can lead to a more significant disruption of the bulk water network and promote polyol conformations that minimize hydrophobic exposure. |

Elucidation of Solvation Thermodynamics and Polyol-Induced Solvent Reorganization

The dissolution of a polyol in a solvent is governed by thermodynamic principles, including changes in enthalpy and entropy. Computational studies have shed light on the thermodynamics of polyol solvation and the resulting reorganization of the solvent. The process of transferring a polyol from a vacuum or a nonpolar solvent to water is complex, involving the breaking and forming of hydrogen bonds for both the solute and the solvent.

Molecular dynamics simulations have indicated that the protective effect of polyols on proteins in solution is related to the preferential exclusion of the polyol from the protein surface. This phenomenon is linked to the thermodynamics of solvation, where it is more favorable for water molecules to hydrate (B1144303) the protein surface, leading to a clustering of polyol molecules at a short distance from the protein. The increase in the size of the polyol enhances this preferential exclusion.

For this compound, its amphiphilic nature would result in a significant reorganization of water molecules. The hydrophobic octane backbone would induce a "hydrophobic effect," where water molecules form a more ordered, cage-like structure around it to maximize hydrogen bonding among themselves. This leads to a decrease in the entropy of the water in the hydration shell. The magnitude of this effect would be influenced by the conformation of the this compound chain. An extended conformation would expose a larger hydrophobic surface area, leading to a greater entropic penalty, while a more compact, folded conformation would reduce this effect.

Quantum Chemical Calculations for Conformational Space and Energetics of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for exploring the conformational landscape and determining the relative energies of different conformers of a molecule. For a flexible molecule like this compound, identifying the most stable conformations is crucial for understanding its properties and reactivity.

A comprehensive conformational search for similar tetrols, such as the diastereomeric 2-methyltetrols (2-methylthreitol and 2-methylerythritol), has been performed using computational methods. These studies reveal a vast ensemble of low-energy structures, often within a small energy range (e.g., 1 kcal/mol) of the global minimum. The conformations are stabilized by a network of intramolecular hydrogen bonds and van der Waals interactions.

The table below illustrates hypothetical low-energy conformers of this compound and the types of interactions that would be investigated using quantum chemical calculations.

| Hypothetical Conformer | Key Intramolecular Interactions | Expected Relative Energy |

| Extended (all-trans) | Minimal intramolecular hydrogen bonding, significant steric interactions between hydroxyl groups. | Higher |

| Partially Folded | One or two intramolecular hydrogen bonds, balancing steric hindrance and hydrogen bond stabilization. | Intermediate |

| Compact/Globular | Multiple intramolecular hydrogen bonds, minimizing hydrophobic surface area. | Lower |

Computational Approaches to Reaction Mechanisms in Tetrol Synthesis and Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and transformation of polyols. By calculating the energies of reactants, products, and transition states, it is possible to map out reaction pathways and understand the factors that control reaction rates and selectivity.

Mechanistic Probes and Adsorption Energy Calculations for Catalytic Processes

The synthesis of polyols often involves catalytic processes. Computational methods, particularly DFT, can be used to probe the mechanisms of these reactions. For example, in the synthesis of polyols via the reduction of other functional groups, DFT calculations can elucidate the role of the catalyst and the nature of the reaction intermediates. Studies on the synthesis of silver nanoparticles using the polyol method have employed DFT to investigate the reduction mechanism, suggesting that the reaction proceeds through a silver-carbon bond intermediate.

For the catalytic synthesis of this compound, computational studies would likely focus on:

Adsorption energies: Calculating the energy of adsorption of reactants and intermediates onto the catalyst surface to understand surface coverage and reactivity.

Transition state analysis: Identifying and characterizing the transition states for key reaction steps, such as hydrogenation or C-O bond formation, to determine the reaction barriers.

Reaction path following: Mapping the entire reaction coordinate to confirm the proposed mechanism.

Elucidation of Electrooxidation Mechanisms of Polyols on Catalytic Surfaces

The electrooxidation of polyols is a crucial reaction in fuel cells and for the production of value-added chemicals. Computational studies have been instrumental in unraveling the complex mechanisms of these reactions on catalytic surfaces, such as platinum.

Studies on the electrooxidation of C4 polyols on platinum single-crystal surfaces have shown that the reaction does not strongly depend on the relative orientation of the hydroxyl groups. DFT calculations have been used to rationalize the observed trends in the oxidation of primary versus secondary carbons on different platinum crystal faces by examining the relative stability of double dehydrogenated intermediates. The more compact surfaces, like Pt(111), tend to favor the formation of intermediates that lead to ketones.

Furthermore, DFT calculations have demonstrated that the presence of p-block adatoms on platinum electrodes can enhance catalytic activity by stabilizing hydroxyl species, which are crucial for the oxidation of the organic molecule. This suggests a bifunctional mechanism where the adatom facilitates the formation of the oxidizing species. The cleavage of C-C bonds during polyol electrooxidation is another critical step that has been investigated computationally, with an oxygen-vacancy-induced mechanism being proposed for nickel-based catalysts.

For this compound, a computational investigation of its electrooxidation would likely involve:

Modeling the catalyst surface: Creating a slab model of the catalyst (e.g., Pt(111)).

Calculating adsorption energies: Determining the most stable adsorption configurations of this compound and its various dehydrogenated intermediates.

Mapping reaction pathways: Investigating the energetics of different reaction pathways, such as the oxidation of primary versus secondary alcohols and C-C bond cleavage.

The following table summarizes key findings from computational studies on polyol electrooxidation that would be relevant to this compound.

| Computational Finding | Relevance to this compound Electrooxidation |

| The relative orientation of OH groups has a minor impact on electrooxidation. | The specific stereochemistry of this compound may not be the dominant factor in its reactivity. |

| Catalyst surface structure (e.g., Pt(111) vs. Pt(100)) influences product selectivity. | The choice of catalyst material and its crystallographic orientation will be critical in controlling the oxidation products of this compound. |

| Adatoms can enhance activity by stabilizing hydroxyl species. | The catalytic system for this compound oxidation could be improved by modifying the platinum surface with p-block elements. |

| Oxygen vacancies on nickel-based catalysts can facilitate C-C bond cleavage. | For complete oxidation or the production of smaller molecules from this compound, catalysts that promote C-C bond cleavage via such mechanisms would be necessary. |

Predictive Modeling for Stereoselectivity and Regioselectivity in Acyclic Polyol Functionalization

The selective functionalization of acyclic polyols, such as this compound, presents a significant challenge in synthetic chemistry due to the presence of multiple hydroxyl groups with similar reactivity. Achieving high stereoselectivity and regioselectivity is crucial for the synthesis of complex molecules and materials. Computational and theoretical investigations have become indispensable tools for predicting and understanding the factors that govern these selective transformations. Predictive modeling, in particular, has emerged as a powerful strategy, often employing a combination of quantum mechanics and machine learning to forecast reaction outcomes with increasing accuracy.

The core challenge in the selective functionalization of a molecule like this compound lies in differentiating between the four secondary alcohol moieties. The local environment of the hydroxyl groups at C3 and C5 is chemically similar, as is the environment of the hydroxyls at C1 and C7, which are also secondary but differ in their proximity to the end of the carbon chain. Predictive models aim to identify the subtle electronic and steric differences that a catalyst or reagent can exploit to functionalize only one of these positions.

Recent advancements in predictive modeling for polyol functionalization can be broadly categorized into two synergistic approaches: mechanism-based computational models and data-driven machine learning models.

Mechanism-Based Computational Models

This approach relies on quantum chemical calculations, most commonly Density Functional Theory (DFT), to model the reaction at a molecular level. By calculating the energies of transition states for competing reaction pathways, researchers can predict the most likely outcome. For the functionalization of this compound, this would involve modeling the reaction of a chosen reagent at each of the four hydroxyl groups.

A predictive model for the palladium-catalyzed site-selective oxidation of diols, for example, has been developed based on a combination of experimental results and DFT calculations. The model, presented as a set of rules, considers factors such as the antiperiplanar relationship between a C-H bond and an electronegative substituent, which can retard hydride abstraction and thus lower reactivity at that site. Furthermore, the conformational freedom of the substrate plays a critical role in determining the reaction rate.

When applied to this compound, a DFT study could elucidate the preferred binding conformations of the polyol with a catalyst and calculate the activation energy barriers for the functionalization at each hydroxyl group. The position with the lowest energy barrier would be the predicted site of reaction.

Table 1: Hypothetical DFT-Calculated Activation Barriers for Selective Oxidation of this compound

| Hydroxyl Position | Catalyst System | Predicted Activation Energy (kcal/mol) | Predicted Major Product |

| C1-OH | Pd(OAc)₂/neocuproine | 18.5 | Octan-1-ol-3,5,7-trione |

| C3-OH | Pd(OAc)₂/neocuproine | 17.2 | Octan-3-ol-1,5,7-trione |

| C5-OH | Pd(OAc)₂/neocuproine | 17.3 | Octan-5-ol-1,3,7-trione |

| C7-OH | Pd(OAc)₂/neocuproine | 18.8 | Octan-7-ol-1,3,5-trione |

Note: The data in this table is illustrative and intended to represent the type of output generated from DFT-based predictive models. Actual values would require specific quantum chemical calculations.

Data-Driven Machine Learning Models

The second major approach involves the use of machine learning (ML) algorithms to predict reaction outcomes based on existing data. These models learn the complex relationships between molecular features (descriptors) and observed selectivity. For predicting stereoselectivity, for instance, a model could be trained on a dataset of reactions with known enantiomeric or diastereomeric ratios.

The features used to train these models can be derived from the structures of the polyol substrate, the reagents, the catalyst, and the solvent. These descriptors can be electronic (e.g., partial charges, bond orders), steric (e.g., buried volume, cone angles), or more abstract, learned representations of the molecular structure.

For a reaction involving this compound, a trained ML model could predict the regioselectivity by inputting descriptors for each of the four hydroxyl groups. The model would then output a predicted reactivity score or a probability distribution for the functionalization at each site. A significant advantage of ML models is their potential for high speed once trained, enabling the rapid screening of different catalysts and reaction conditions.

Table 2: Example of Molecular Descriptors for a Machine Learning Model Predicting Regioselectivity in this compound Functionalization

| Feature (Descriptor) | C1-OH | C3-OH | C5-OH | C7-OH |

| Steric Descriptors | ||||

| Sterimol L | 4.5 | 5.2 | 5.2 | 4.5 |

| Buried Volume (%Vbur) | 32.1 | 38.5 | 38.4 | 32.2 |

| Electronic Descriptors | ||||

| NBO Charge on Oxygen | -0.75 | -0.78 | -0.78 | -0.75 |

| C-O Bond Dipole Moment | 1.9 D | 2.1 D | 2.1 D | 1.9 D |

| Topological Descriptors | ||||

| Distance to Nearest Chain End | 1 | 3 | 3 | 1 |

Note: This table contains hypothetical descriptor values for illustrative purposes. These features would be calculated using computational chemistry software and used as input for a machine learning algorithm.

The development of machine learning models for predicting C(sp³)–H functionalization regioselectivity is a particularly relevant area. These models are trained to overcome the challenge of distinguishing between multiple C-H bonds with apparently similar reactivity. By using carefully designed training sets, these models can achieve high accuracy in predicting the site of functionalization on complex molecules.

Advanced Applications of Octane 1,3,5,7 Tetrol in Material Science Research

Utilization of Octane-1,3,5,7-tetrol as a Molecular Building Block for Advanced Polymeric Materials

Polyols, which are organic compounds containing multiple hydroxyl (-OH) functional groups, are fundamental building blocks in polymer chemistry. The structure, functionality (the number of -OH groups), and molecular weight of the polyol component significantly influence the properties of the resulting polymer.

Tailored Polyurethane Architectures via Polyol Functionality and Structure

Polyurethanes (PUs) are a highly versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The structure of a polyurethane consists of alternating "soft segments" derived from the polyol and "hard segments" derived from the isocyanate and a chain extender. The properties of the final polyurethane material—ranging from soft, flexible foams to rigid, durable elastomers—are directly engineered by the choice of these components, particularly the polyol.

The functionality of the polyol is a critical parameter. Diols (two -OH groups) typically form linear, thermoplastic polyurethanes. In contrast, polyols with higher functionality, such as triols or tetrols, introduce branching and cross-linking, leading to thermoset materials with increased rigidity, thermal stability, and chemical resistance. A hypothetical this compound, with four hydroxyl groups, would act as a cross-linking agent, contributing to a rigid polymer network.

The chemical nature of the polyol's backbone also plays a crucial role. Polyester (B1180765) polyols generally yield polyurethanes with excellent tensile strength and abrasion resistance, while polyether polyols often provide better flexibility, hydrolysis resistance, and low-temperature performance. The variation in polyol structure allows for the precise tailoring of mechanical and thermal properties to meet the demands of specific applications.

Table 1: Influence of Polyol Structure on Polyurethane Properties

This table, based on findings from analogous systems, illustrates how different polyol characteristics could theoretically influence the final properties of a polyurethane material.

| Polyol Characteristic | Effect on Polyurethane Property | Example from Literature | Source |

|---|---|---|---|

| High Functionality (e.g., Triols, Tetrols) | Increases cross-link density, leading to higher rigidity, improved thermal stability, and greater hardness. | Rigid PU foams require high-functionality polyols (fn = 4–8) to act as crosslinking reagents. | |

| Long Chain Length | Increases flexibility and elasticity, resulting in a softer material with a lower glass transition temperature (Tg). | Long-chain polyols are preferred for obtaining soft, elastic PUs. | |

| Polyester Backbone | Enhances tensile strength, cut resistance, and solvent resistance. | Polyurethanes made with polyester polyols are noted for better solvent, abrasion, and cut resistance compared to those from polyether polyols. | |

| Polyether Backbone | Improves flexibility, hydrolytic resistance, and performance at low temperatures. | PU prepared from polyether polyols demonstrates enhanced flexibility. | |

| Branched Structure | Contributes to higher crosslinking density and mechanical strength. | Bio-polyols like castor oil, which have a branched structure, lead to PUs with high mechanical strength. |

Role in Polymer Chemistry and Composite Development Beyond Polyurethanes

The utility of polyols extends beyond polyurethane synthesis. They are key monomers in the production of other important polymers, such as polyesters, through polycondensation reactions. Bio-based polyol polyesters, for example, are explored for applications in soft tissue engineering due to their biodegradability.

Furthermore, polyols serve a critical function as a medium in the synthesis of polymer composites. In a method known as the polyol process, the polyol can act as a solvent for both the monomer and inorganic precursors. This allows for the in situ formation of nanoparticles within a polymerizing matrix, leading to a homogeneous dispersion. For instance, zinc oxide (ZnO) nanoparticles have been synthesized in a polyol medium for the subsequent bulk polymerization of poly(methyl methacrylate) (PMMA), creating transparent ZnO/PMMA nanocomposites with enhanced UV-absorbing properties and thermal stability.

Role in Nanomaterial Synthesis and Surface Functionalization

The "polyol process" or "polyol-mediated synthesis" is a versatile wet-chemistry method for producing a wide array of nanoscale materials, including metals, metal oxides, and salts. In this process, a high-boiling point polyol, such as ethylene (B1197577) glycol or diethylene glycol, serves multiple roles: it acts as a solvent for inorganic precursors, a reducing agent (for metal synthesis), and a stabilizing agent for the resulting nanoparticles.

Polyol-Mediated Synthesis of Metal and Metal Oxide Nanoparticles

The polyol method is a powerful bottom-up approach for creating well-crystallized nanoparticles with controlled size and shape. To synthesize metal oxide nanoparticles, a metal salt precursor is dissolved in the polyol. The addition of water (often from a hydrated salt precursor) and heating to a high temperature induces forced hydrolysis and subsequent condensation reactions, leading to the formation of oxide particles. The high dielectric constant of many polyols allows them to dissolve a variety of inorganic salts, making the process widely applicable.

For the synthesis of pure metal nanoparticles, the polyol itself can act as a reducing agent at elevated temperatures, reducing the metal salt to its metallic state. This method avoids the need for strong, often toxic, reducing agents. Researchers have successfully synthesized a variety of nanoparticles using this route.

Table 2: Examples of Nanoparticles Synthesized via the Polyol Process

This table presents a selection of nanomaterials synthesized using the polyol method, highlighting the versatility of this technique.

| Nanoparticle Material | Polyol Used | Key Finding | Source |

|---|---|---|---|

| Zinc Oxide (ZnO) | Diethylene Glycol | Spherical ZnO particles with adjustable sizes (30-250 nm) were prepared. | |

| Nickel (Ni) | Ethylene Glycol | Continuous synthesis in a tubular reactor yielded Ni nanoparticles at a rate of ~2.75 g/h. | |

| Silver (Ag) | Ethylene Glycol | Continuous synthesis allowed for control over particle size (7–104 nm) by modifying reaction temperature and stabilizer. | |

| Nickel Oxide (NiO) | Glycerol / Isopropyl Alcohol | A sol-gel route in a polyol medium produced face-centered cubic NiO nanoparticles. | |

| Cerium Oxide (CeO₂) | Ethylene Glycol | Catalytically relevant CeO₂ nanoparticles were produced continuously using a segmented flow tubular reactor. |

Surface Modification and Stabilization of Nanostructures Using Polyols

A significant challenge in nanotechnology is preventing the agglomeration of nanoparticles to maintain their unique properties and ensure colloidal stability, especially in biological fluids. During polyol-mediated synthesis, the polyol molecules can adsorb onto the surface of the newly formed nanoparticles. This adsorbed organic layer provides steric hindrance, which creates a protective barrier that prevents the particles from sticking together.

This in situ surface functionalization is a key advantage of the polyol process. The surface layer not only stabilizes the nanoparticle dispersion but can also be tailored to confer specific properties, such as hydrophilicity, or to provide functional groups for further bio-conjugation. This modification is crucial for the successful application of nanoparticles in fields ranging from catalysis to biomedicine.

Engineering of Material Properties through Precise Polyol Structural Variation

The ability to engineer material properties at the molecular level is a cornerstone of modern material science. In the context of polymers and nanomaterials, the precise structural variation of the polyol building block is a powerful tool for achieving desired outcomes.

In polymer synthesis, altering the structure of the polyol monomer directly impacts the final material's macroscopic properties. For example, in polyurethanes, increasing the hydroxyl functionality of the polyol from two to four (as in a tetrol) would dramatically increase the cross-linking density. This change transitions the material from a flexible thermoplastic to a rigid thermoset, thereby increasing its hardness, thermal stability, and glass transition temperature (Tg). Similarly, varying the length of the polyol chain or the chemistry of its backbone (e.g., alkyl vs. ether) can be used to control properties like flexibility, elasticity, and hydrolytic stability.

In nanomaterial synthesis, the choice of polyol can influence the size, shape, and crystallinity of the resulting nanoparticles. The polyol's viscosity, boiling point, and reducing strength are all factors that can be selected to guide the nucleation and growth process. Furthermore, the way the polyol molecule interacts with and caps (B75204) the nanoparticle surface affects the particle's stability and its reactivity in subsequent applications. Therefore, the deliberate selection of a polyol with a specific structure is a key strategy for the rational design of both advanced polymers and functional nanomaterials.

Future Directions and Emerging Research Avenues for Octane 1,3,5,7 Tetrol Research

Development of Green Chemistry Principles in Tetrol Synthesis and Processing

The synthesis of polyols is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. This shift involves moving away from petrochemical feedstocks towards renewable resources and employing more environmentally benign reaction conditions. For a compound like octane-1,3,5,7-tetrol, this means exploring synthetic pathways that are not only efficient but also ecologically responsible.

Key research areas include:

Renewable Feedstocks: Future synthesis routes for this compound could originate from bio-based materials. Researchers are investigating the use of vegetable oils, cellulose, and lignin (B12514952) as starting materials for polyol production. For instance, the chemical recycling of waste polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) can yield polyester (B1180765) polyols, which are key raw materials for polyurethane production. This approach not only utilizes waste but also reduces reliance on fossil fuels.

Energy Efficiency and CO2 Utilization: Alternative synthesis technologies are being developed to lower the energy demands of polyol production. One promising avenue is the utilization of carbon dioxide as a C1-chemical feedstock. The production of poly(propylene/ethylene (B1197577) oxide) glycol using CO2 can reduce the carbon footprint by up to 4.0 kg of CO2-equivalent per kilogram of CO2 used. Applying similar principles to this compound synthesis could significantly improve its environmental profile.

Table 1: Comparison of Traditional vs. Green Synthesis Principles for Polyols

| Feature | Traditional Synthesis | Green Chemistry Approach | Potential Application to this compound |

|---|---|---|---|

| Feedstock | Petroleum-based hydrocarbons | Renewable resources (e.g., vegetable oils, biomass, waste polymers) | Synthesis from bio-derived octane (B31449) precursors. |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, or polyols as solvents | Utilization of a green solvent system to minimize waste. |

| Catalysts | Heavy metal catalysts | Biocatalysts, recyclable heterogeneous catalysts | Employment of recyclable catalysts for cleaner production. |

| Energy | High-temperature and pressure processes | Lower energy consumption, use of alternative energy sources | Optimization of reaction conditions to reduce energy input. |

| Byproducts | Often hazardous and require disposal | Minimized waste, biodegradable byproducts | Designing a synthesis route with high atom economy. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selective Functionalization

A significant challenge in synthesizing polyols like this compound is the selective hydroxylation of C-H bonds in an alkane chain. Highly reactive oxidants are required, but they can lead to overoxidation and the formation of unwanted byproducts. Research is therefore focused on developing novel catalytic systems that offer high selectivity and efficiency under mild conditions.

Advanced Metal Complex Catalysts: Iron-porphyrin complexes, which mimic natural enzymes, are extensively studied for their ability to catalyze alkane hydroxylation. Researchers are tuning the structure of these and other non-heme iron complexes to improve their stability and selectivity. For instance, mononuclear non-heme iron complexes have demonstrated excellent selectivity in oxidizing alkanes, achieving a high alcohol-to-ketone ratio in cyclohexane (B81311) oxidation.

Innovative Solvent Systems: A novel approach to prevent overoxidation involves using fluorous solvent systems. In one study, a cobalt complex catalyst soluble in a perfluorocarbon solvent was used for cyclohexane hydroxylation. The desired alcohol product was immiscible in the reaction phase, which effectively separated it and prevented further oxidation, leading to high alcohol selectivity (96%). This strategy could be adapted for the synthesis of this compound to maximize yield and purity.

Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, researchers are developing heterogeneous catalysts. One method involves electrostatically attaching iron(II) complexes to a fluorinated surface on a mesoporous aluminosilicate. These catalysts have shown high performance and selectivity in alkane hydroxylation using hydrogen peroxide as an oxidant.

Table 2: Research Findings on Novel Catalytic Systems for Alkane Hydroxylation

| Catalytic System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Cobalt complex with Rf-deta ligand in a fluorous solvent | Cyclohexane | High turnover number (1203) and high alcohol selectivity (96%) due to product immiscibility. | |

| Mononuclear non-heme iron complexes (1 and 2) | Cyclohexane | High alcohol/ketone ratio (27.9) and a total turnover number of 128 under ambient conditions. | |

| Iron(II) complexes on a fluorinated surface | Cyclohexane | Heterogeneous catalyst demonstrated high performance and selectivity using H2O2 as an oxidant. |

Integration of Machine Learning and Artificial Intelligence in Polyol Design and Synthesis Optimization

The vast chemical space and complex relationships between monomer structure and final polymer properties make the rational design of polyols a time-consuming challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process.

Predictive Modeling: ML algorithms can analyze chemical datasets to predict molecular properties such as toxicity, solubility, and reactivity. For polyurethanes derived from polyols, ML models have been developed to predict mechanical properties based on the structure of the polyol and isocyanate monomers, even with small datasets. A hierarchical machine learning (HML) model, for example, successfully predicted stress-at-break and strain-at-break for a library of 18 different polyurethanes. Such models could be used to design this compound-based polymers with specific, desired mechanical characteristics.

Synthesis Optimization: AI can optimize chemical synthesis by identifying the most efficient reaction routes and conditions. AI-driven retrosynthesis can suggest cost-effective pathways, while ML models can optimize reaction parameters like temperature, solvent, and catalyst concentration to maximize yield and minimize waste. This approach has been used to find the best general reaction conditions for synthesizing complex small molecules, doubling the average yield in some cases.

Automated Synthesis: The integration of AI with robotic platforms enables the autonomous design and execution of multi-step syntheses. These "self-driving labs" can optimize reaction conditions in real-time, leading to the efficient production of complex molecules with minimal human intervention. This technology could be applied to explore and optimize the synthesis of this compound and its derivatives.

Table 3: Applications of AI/ML in Polyol and Polymer Research

| Application Area | AI/ML Technique | Objective | Example | Reference |

|---|---|---|---|---|

| Property Prediction | Hierarchical Machine Learning (HML) | Predict mechanical properties of polyurethanes from small datasets. | Trained on 18 polymers to predict stress-at-break, strain-at-break. | |

| Synthesis Optimization | AI-driven reaction clustering and experimentation | Find general, optimized conditions for classes of chemical reactions. | Doubled the average yield for a hard-to-optimize carbon-linking reaction. | |

| Material Design | Deep Learning (Image Regression, GANs) | Design materials and predict properties from microstructure images. | Used to model and optimize graphene-reinforced polyurethane foams. |

Bio-inspired Synthesis and Biomimetic Applications of Polyol-Containing Structures

Nature provides a rich source of inspiration for the design of advanced materials. The unique structures and properties of biological molecules and surfaces are being mimicked to create novel polyol-containing materials with exceptional functionalities.

Bio-inspired Functional Materials: Researchers are developing synthetic polymers that mimic the properties of antifreeze proteins (AFPs) and glycoproteins (AFGPs) found in organisms living in sub-zero environments. Polyol-based polymers, such as those derived from this compound, could be designed to exhibit similar ice recrystallization inhibition (IRI) activity, which is crucial for applications like the cryopreservation of cells and tissues.

Synthesis from Biological Precursors: High-functionality polyols can be prepared from renewable biological sources like sucrose (B13894) esters of soybean oil. These bio-polyols, with their rigid sucrose core and high hydroxyl functionality, can be used to create polyurethanes with enhanced hardness and a broad range of cross-link densities. This approach provides a pathway to creating high-performance materials from sustainable feedstocks.

Biomimetic Scaffolds for Tissue Engineering: Polyurethanes are widely used in biomedical applications due to their biocompatibility and tunable mechanical properties. By incorporating specific polyols like this compound, it may be possible to create biodegradable and biomimetic scaffolds that mimic the natural extracellular matrix, promoting tissue regeneration for applications in cardiac muscle, bone, and blood vessel repair.

Table 4: Examples of Bio-inspired and Biomimetic Polyol Applications

| Application | Natural Inspiration | Polyol-based Material/Concept | Desired Property | Reference |

|---|---|---|---|---|

| Cryopreservation | Antifreeze proteins/glycoproteins | Glycerol-grafted polyol-based polymers | Ice recrystallization inhibition (IRI), thermal hysteresis | |

| High-Performance Coatings | Sucrose (natural sugar) | Polyols from epoxidized sucrose soyates | Greater hardness and cross-link density in polyurethanes | |

| Tissue Engineering | Extracellular Matrix | Biodegradable polyurethane scaffolds | Biocompatibility, tailored mechanical properties, controlled degradation |

| Anti-fouling Coatings | Marine organism surfaces | Polyurethane coatings derived from vegetable and castor oils | Resistance to biofouling | |

Q & A

Q. What methodologies assess the environmental impact of this compound degradation products?

- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna survival tests) on degradation byproducts. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolite formation in simulated environmental matrices (soil/water). Compare results with regulatory thresholds (e.g., EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.